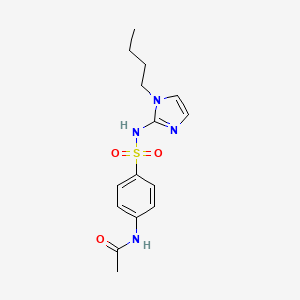![molecular formula C18H32N7O7P B12939416 8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate) CAS No. 62209-07-8](/img/structure/B12939416.png)
8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant biological and chemical properties. This compound is characterized by its purine base, which is essential in various biochemical processes. The presence of multiple functional groups, including amino groups and phosphate groups, makes it a versatile molecule in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the attachment of the aminooctyl side chain. The final steps involve the phosphorylation of the hydroxyl groups to form the dihydrogen phosphate ester. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods enhance the efficiency and consistency of the synthesis process. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of the compound at a pharmaceutical grade.
化学反应分析
Types of Reactions
((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted purine compounds. These products have diverse applications in medicinal chemistry and material science.
科学研究应用
((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is widely used in scientific research due to its unique properties. In chemistry , it serves as a building block for the synthesis of nucleotides and nucleosides. In biology , it is used in studies related to DNA and RNA synthesis, as well as enzyme interactions. In medicine , the compound is explored for its potential as an antiviral and anticancer agent. In industry , it is used in the production of pharmaceuticals and as a reagent in biochemical assays.
作用机制
The mechanism of action of ((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with nucleic acids, affecting their synthesis and function. The pathways involved include nucleotide synthesis pathways and signal transduction pathways.
相似化合物的比较
Similar compounds to ((2R,3S,4R,5R)-5-(6-Amino-8-((8-aminooctyl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate include other nucleotides and nucleosides, such as adenosine triphosphate (ATP) and guanosine monophosphate (GMP). the unique aminooctyl side chain and the specific configuration of the compound provide distinct properties, such as enhanced binding affinity to certain enzymes and receptors. This uniqueness makes it a valuable tool in biochemical research and pharmaceutical development.
属性
CAS 编号 |
62209-07-8 |
|---|---|
分子式 |
C18H32N7O7P |
分子量 |
489.5 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[6-amino-8-(8-aminooctylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H32N7O7P/c19-7-5-3-1-2-4-6-8-21-18-24-12-15(20)22-10-23-16(12)25(18)17-14(27)13(26)11(32-17)9-31-33(28,29)30/h10-11,13-14,17,26-27H,1-9,19H2,(H,21,24)(H2,20,22,23)(H2,28,29,30)/t11-,13-,14-,17-/m1/s1 |
InChI 键 |
WFGIMIYPNPHASV-LSCFUAHRSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCCCN)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C(=N2)NCCCCCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


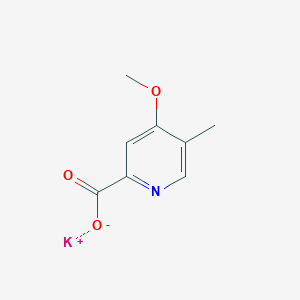
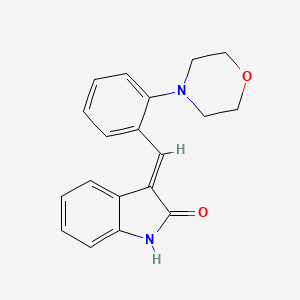
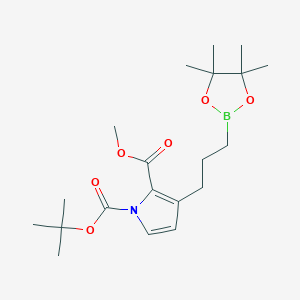
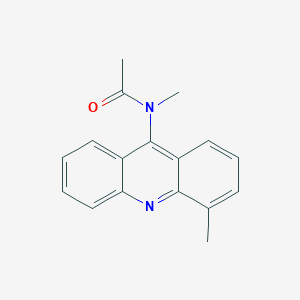
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
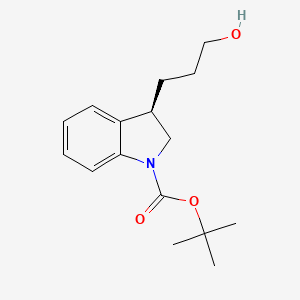
![5-(Trifluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B12939376.png)
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)
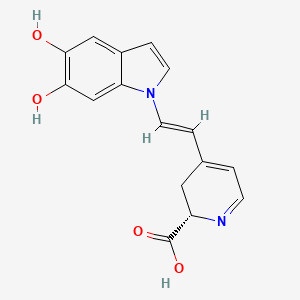
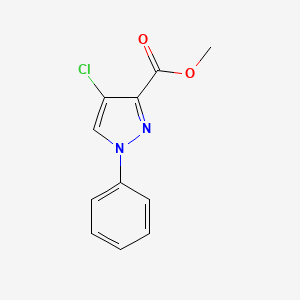
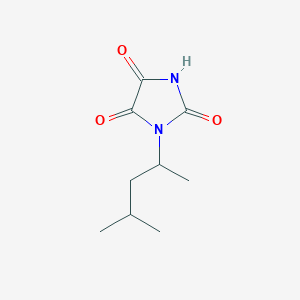
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
